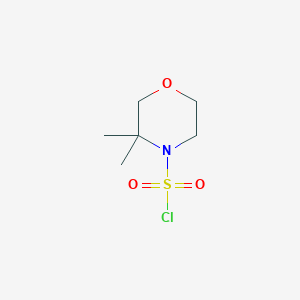

3,3-Dimethylmorpholine-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dimethylmorpholine-4-sulfonyl chloride: is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylmorpholine-4-sulfonyl chloride typically involves the reaction of 3,3-dimethylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound reacts with nucleophiles via SN2 mechanisms, forming stable sulfonamide or sulfonate derivatives. Key reactions include:

With amines :

R2NH+3,3-Dimethylmorpholine-4-sulfonyl chloride→R2N-SO2−(morpholine)+HCl

Primary and secondary amines yield sulfonamides under anhydrous conditions in polar aprotic solvents (e.g., dichloromethane) at 0–25°C.

With alcohols :

ROH+3,3-Dimethylmorpholine-4-sulfonyl chloride→RO-SO2−(morpholine)+HCl

Reactions require base catalysts (e.g., pyridine) to neutralize HCl, typically in THF or DMF at 40–60°C.

Hydrolysis Reactions

Hydrolysis pathways depend on pH:

-

Acidic conditions : Slow conversion to sulfonic acid (HSO3−(morpholine)).

-

Basic conditions : Rapid hydrolysis to sulfonate salts (SO3−Na+).

Condensation Reactions

The sulfonyl chloride participates in Friedel-Crafts sulfonylation with aromatic rings (e.g., benzene derivatives) using AlCl₃ as a catalyst. This yields aryl sulfones:

Ar-H+3,3-Dimethylmorpholine-4-sulfonyl chlorideAlCl3Ar-SO2−(morpholine)+HCl

Elimination Reactions

At elevated temperatures (>100°C), thermal decomposition releases SO₂ and forms morpholine derivatives:

3,3-Dimethylmorpholine-4-sulfonyl chlorideΔ3,3-Dimethylmorpholine+SO2+HCl

Reaction Mechanisms

The sulfur atom’s electrophilicity facilitates nucleophilic attack, forming a tetrahedral intermediate that collapses to release HCl:

-

Nucleophilic attack : Amine/alkoxide approaches the sulfur center.

-

Intermediate formation : Trigonal bipyramidal transition state.

-

Departure of chloride : Bond rearrangement releases HCl.

Reaction Conditions and Outcomes

| Reaction Type | Solvent | Temperature (°C) | Key Product | Yield Optimization Factors |

|---|---|---|---|---|

| Amine substitution | Dichloromethane | 0–25 | Sulfonamide | Excess amine, anhydrous conditions |

| Alcohol substitution | THF/DMF | 40–60 | Sulfonate ester | Base catalyst (e.g., pyridine) |

| Hydrolysis (basic) | Water/NaOH | 25–50 | Sulfonate salt | pH >10, vigorous stirring |

| Friedel-Crafts | Nitromethane | 80–100 | Aryl sulfone | Catalytic AlCl₃, dry environment |

Stability and Handling

-

Moisture sensitivity : Rapidly hydrolyzes in humid environments; store under inert gas.

-

Thermal stability : Decomposes above 140°C, releasing SO₂ and HCl .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Controlled conditions and solvent selection are critical for achieving high yields and minimizing side reactions.

Scientific Research Applications

Chemistry: In chemistry, 3,3-Dimethylmorpholine-4-sulfonyl chloride is used as a reagent in organic synthesis. It is employed in the preparation of various sulfonamide compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules, making it useful in drug discovery and development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3,3-Dimethylmorpholine-4-sulfonyl chloride involves its ability to act as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

3,3-Dimethylmorpholine: A related compound without the sulfonyl chloride group.

Morpholine-4-sulfonyl chloride: A similar compound with a different substitution pattern on the morpholine ring.

Uniqueness: 3,3-Dimethylmorpholine-4-sulfonyl chloride is unique due to the presence of both the dimethyl groups and the sulfonyl chloride group on the morpholine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Biological Activity

3,3-Dimethylmorpholine-4-sulfonyl chloride (DMMSC) is a sulfonamide derivative with significant implications in organic synthesis and potential biological applications. This article explores its biological activity, mechanisms of action, and relevance in pharmaceutical research, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₄ClN₃O₂S and a molecular weight of approximately 213.68 g/mol. The compound features a morpholine ring substituted with two methyl groups at the 3-position and a sulfonyl chloride group at the 4-position, which is critical for its reactivity and biological interactions.

DMMSC acts primarily as a sulfonylating agent , enabling the formation of sulfonamide derivatives through reactions with nucleophiles. The sulfonyl chloride group can react with various biological molecules, leading to modifications that may alter their activity:

- Nucleophilic Substitution : DMMSC can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, forming sulfonamide compounds.

- Biomolecule Modification : The compound can modify proteins and peptides through sulfonylation, potentially affecting their biological functions and properties.

Table 1: Comparison of Similar Compounds

| Compound Name | Similarity Index | Biological Activity |

|---|---|---|

| 2,6-Dimethylmorpholine-4-sulfonyl chloride | 0.85 | Antimicrobial activity |

| 2,2-Dimethylmorpholine-4-sulfonyl chloride | 0.80 | Potential anticancer effects |

| Piperidine-1-sulfonyl chloride | 0.67 | Enzyme inhibition |

| 4-Methylpiperazine-1-sulfonyl chloride hydrochloride | 0.69 | Investigated for anti-inflammatory properties |

This table illustrates the structural similarities among these compounds and highlights their respective biological activities. The unique substitution pattern of DMMSC may confer distinct reactivity profiles compared to its analogs.

Case Study: Sulfonamide Derivatives in Drug Development

A study focusing on the synthesis of various sulfonamide derivatives demonstrated that compounds similar to DMMSC showed effective inhibition against specific bacterial strains. These derivatives were synthesized using DMMSC as a key reagent, showcasing its utility in drug development .

Applications in Drug Discovery

DMMSC's ability to modify biomolecules positions it as a valuable tool in drug discovery:

Properties

Molecular Formula |

C6H12ClNO3S |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

3,3-dimethylmorpholine-4-sulfonyl chloride |

InChI |

InChI=1S/C6H12ClNO3S/c1-6(2)5-11-4-3-8(6)12(7,9)10/h3-5H2,1-2H3 |

InChI Key |

KFHDFXQNQVLQJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCCN1S(=O)(=O)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.